2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene

Description

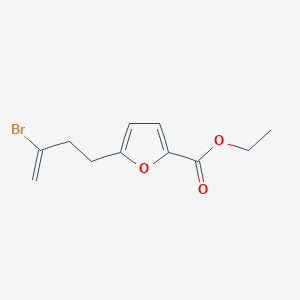

2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene (CAS: Not explicitly provided) is a brominated alkene derivative featuring a furan ring substituted with an ethoxycarbonyl group at the 5-position. Its molecular structure combines a reactive bromine atom with a polar ester-functionalized heteroaromatic system, making it a candidate for synthetic applications in organic chemistry and materials science. Notably, this compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in stability, synthesis, or regulatory compliance .

Properties

IUPAC Name |

ethyl 5-(3-bromobut-3-enyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHSUKWEXRMJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231562 | |

| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-44-5 | |

| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO3. The compound features a bromine atom, a furan ring with an ethoxycarbonyl substituent, and a butene chain, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes or receptors. The compound is hypothesized to exert its effects through:

- Enzyme Inhibition : By binding to active sites of specific enzymes, thereby altering their activity.

- Signal Transduction Modulation : Influencing pathways involved in cellular communication and function.

- Gene Expression Regulation : Affecting the transcriptional activity of certain genes.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit biological activity:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : Preliminary investigations have shown that the compound could have cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Photosynthetic Inhibition : Similar compounds have been tested for their ability to inhibit photosynthetic electron transport in plant chloroplasts, which may provide insights into their ecological impact and potential herbicidal properties.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of various substituted compounds found that some derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that specific modifications to the furan ring enhanced antimicrobial efficacy.

Case Study: Anticancer Potential

In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to apoptosis induction, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene with two analogs:

Key Observations:

- Substituent Effects : The furan-based compound (target molecule) exhibits higher polarity due to the oxygen-rich heterocycle and ethoxycarbonyl group, likely enhancing solubility in polar solvents compared to phenyl-substituted analogs.

- Boiling Points : The methoxyphenyl analog has a predicted boiling point of ~274.6°C, while data for the furan derivative is unavailable. However, furan’s lower aromaticity compared to benzene may reduce boiling points relative to phenyl analogs.

Electrophilic Reactivity

- Furan vs. Phenyl Rings : The furan ring’s electron-rich nature (due to oxygen’s lone pairs) makes it more reactive toward electrophilic substitution than phenyl groups. The ethoxycarbonyl substituent, an electron-withdrawing group, directs electrophiles to the 3- and 4-positions of the furan ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.